molecular formula C12H16N4O2 B3180771 Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate CAS No. 305860-41-7

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate

Cat. No.: B3180771
CAS No.: 305860-41-7
M. Wt: 248.28 g/mol
InChI Key: IJLFUQMNYDWDIH-UHFFFAOYSA-N
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Description

This compound is known for its stability and versatility, making it a valuable tool in synthetic organic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(benzotriazol-1-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with benzotriazole in the presence of a suitable base. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the carbamate bond . The reaction is usually carried out under mild conditions, ensuring high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzotriazole derivatives .

Scientific Research Applications

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.

    Benzotriazole: A versatile synthetic auxiliary used in the synthesis of heterocyclic compounds.

Uniqueness

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate is unique due to the combination of the tert-butyl carbamate and benzotriazole moieties. This combination provides enhanced stability and versatility, making it a valuable tool in synthetic organic chemistry and other scientific disciplines .

Properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-8-16-10-7-5-4-6-9(10)14-15-16/h4-7H,8H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLFUQMNYDWDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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